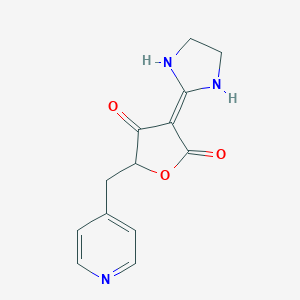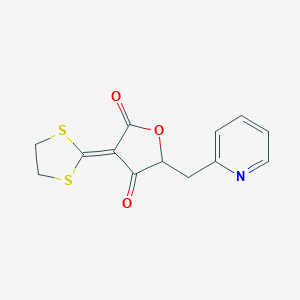![molecular formula C34H44N2O6 B290167 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, also known as DPP6, is a chemical compound with potential applications in scientific research. It belongs to the family of pyrrolopyrroles and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is not fully understood, but it is believed to interact with biological systems through its ability to act as a fluorescent probe. 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has also been found to interact with DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antioxidant properties and has been found to inhibit the growth of cancer cells in vitro. Additionally, 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione in lab experiments is its ability to act as a fluorescent probe, which allows for the visualization of biological systems. However, one limitation of using 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. One potential avenue of research is the development of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione-based fluorescent probes for imaging biological systems. Additionally, 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves the reaction of 3,5-dimethoxyaniline with 2,5-dihexyl-3,6-dibromopyrrolo[3,4-c]pyrrole-1,4-dione in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction and yields 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione as the final product.
Aplicaciones Científicas De Investigación
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to have potential applications in scientific research. It has been studied for its ability to act as a fluorescent probe for imaging biological systems. Additionally, 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to have potential applications in the development of organic solar cells.
Propiedades
Fórmula molecular |
C34H44N2O6 |
|---|---|
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
1,4-bis(3,5-dimethoxyphenyl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C34H44N2O6/c1-7-9-11-13-15-35-31(23-17-25(39-3)21-26(18-23)40-4)29-30(33(35)37)32(36(34(29)38)16-14-12-10-8-2)24-19-27(41-5)22-28(20-24)42-6/h17-22H,7-16H2,1-6H3 |
Clave InChI |
BZBZAGFPDKFXDZ-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC(=CC(=C3)OC)OC)C1=O)C4=CC(=CC(=C4)OC)OC |
SMILES canónico |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC(=CC(=C3)OC)OC)C1=O)C4=CC(=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290085.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290086.png)
![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290089.png)
![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(2-phenylethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290093.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)

![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)

![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)


